molecular formula C32H22F2N2O4 B11715385 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide

2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide

Cat. No.: B11715385
M. Wt: 536.5 g/mol
InChI Key: VGFFHXOBRUOTNF-UHFFFAOYSA-N
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Description

2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide is a complex organic compound with the molecular formula C32H22F2N2O4. It is characterized by the presence of multiple fluorine atoms and benzamide groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a fluorine atom with a nucleophile, leading to the formation of intermediate compounds.

    Amidation Reactions:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(4-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 3-Fluoro-N-(4-{4-[(3-fluorobenzoyl)amino]phenoxy}phenyl)benzamide
  • 4-Fluoro-N-(3-{4-[(4-fluorobenzoyl)amino]phenoxy}phenyl)benzamide

Uniqueness

2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide is unique due to its specific arrangement of fluorine atoms and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H22F2N2O4

Molecular Weight

536.5 g/mol

IUPAC Name

2-fluoro-N-[4-[3-[4-[(2-fluorobenzoyl)amino]phenoxy]phenoxy]phenyl]benzamide

InChI

InChI=1S/C32H22F2N2O4/c33-29-10-3-1-8-27(29)31(37)35-21-12-16-23(17-13-21)39-25-6-5-7-26(20-25)40-24-18-14-22(15-19-24)36-32(38)28-9-2-4-11-30(28)34/h1-20H,(H,35,37)(H,36,38)

InChI Key

VGFFHXOBRUOTNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC=C3)OC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5F)F

Origin of Product

United States

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